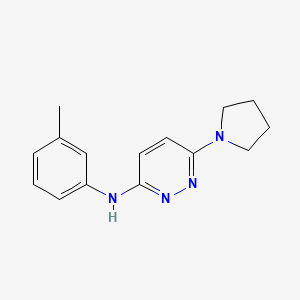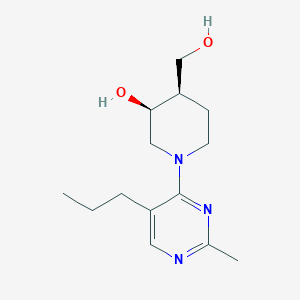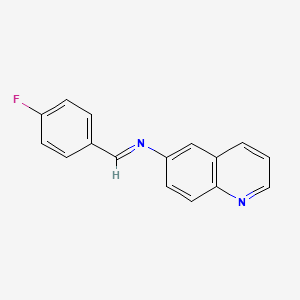![molecular formula C19H28N2O4S B5490340 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane, also known as MPB-PA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane involves the inhibition of specific enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene repression. 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are enzymes that regulate pH balance in the body. 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane inhibits CAs, leading to the reduction of intracellular pH and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been found to have various biochemical and physiological effects. In cancer cells, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In neurodegenerative diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). In cardiovascular diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane improves cardiac function by reducing myocardial infarct size and increasing the expression of anti-apoptotic genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in lab experiments is its specificity towards HDACs and CAs, which allows for targeted inhibition of these enzymes. Another advantage is its ability to induce apoptosis and inhibit angiogenesis in cancer cells. However, one limitation of using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the research of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane. One direction is the development of more efficient synthesis methods that can produce 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in larger quantities. Another direction is the investigation of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane's potential therapeutic applications in other diseases such as autoimmune diseases and infectious diseases. Additionally, the development of analogs of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane with improved solubility and reduced toxicity could lead to the development of more effective therapies. Finally, the investigation of the combination of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane is a chemical compound with potential therapeutic applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. Its mechanism of action involves the inhibition of HDACs and CAs, leading to various biochemical and physiological effects. While there are advantages and limitations to using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in lab experiments, there are several future directions for research that could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane involves the reaction of 2-methoxy-5-(1-piperidinylsulfonyl)benzoic acid with azepane in the presence of a coupling agent. This reaction leads to the formation of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has shown neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been found to improve cardiac function and reduce myocardial infarct size.
Propiedades
IUPAC Name |
azepan-1-yl-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-18-10-9-16(26(23,24)21-13-7-4-8-14-21)15-17(18)19(22)20-11-5-2-3-6-12-20/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVFMCXUQEYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5490259.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)


![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5490304.png)
![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5490327.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)
